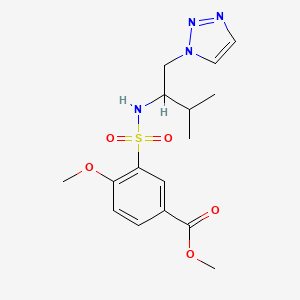

methyl 4-methoxy-3-(N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)sulfamoyl)benzoate

Descripción

The compound methyl 4-methoxy-3-(N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)sulfamoyl)benzoate features a benzoate ester core with a methoxy group at position 4 and a sulfamoyl group at position 2. The sulfamoyl moiety is linked to a branched 3-methylbutan-2-yl chain containing a 1H-1,2,3-triazole ring. This triazole group is likely synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click chemistry" method .

Propiedades

IUPAC Name |

methyl 4-methoxy-3-[[3-methyl-1-(triazol-1-yl)butan-2-yl]sulfamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O5S/c1-11(2)13(10-20-8-7-17-19-20)18-26(22,23)15-9-12(16(21)25-4)5-6-14(15)24-3/h5-9,11,13,18H,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZGPCGFKJTWAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=CN=N1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Actividad Biológica

Methyl 4-methoxy-3-(N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)sulfamoyl)benzoate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The compound can be synthesized through a multi-step reaction involving the coupling of methyl 4-methoxybenzoate with a triazole derivative. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound.

Antiviral Properties

Recent studies have highlighted the antiviral properties of compounds structurally related to methyl 4-methoxy-3-(N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)sulfamoyl)benzoate. For instance, derivatives with similar sulfamoyl groups have shown effectiveness against various viral infections by enhancing intracellular levels of antiviral proteins such as APOBEC3G, which inhibits viral replication .

Antimicrobial Activity

In vitro tests have demonstrated that compounds with a triazole moiety exhibit significant antimicrobial activity. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential enzymes, leading to cell death. The specific compound may share these properties due to its structural similarities with known antimicrobial agents.

The proposed mechanism of action for methyl 4-methoxy-3-(N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)sulfamoyl)benzoate includes:

- Inhibition of Viral Replication : By increasing the expression of host restriction factors like APOBEC3G.

- Disruption of Cell Membrane Integrity : Similar to other triazole-containing compounds that affect membrane permeability.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Identified that triazole derivatives exhibit broad-spectrum antiviral effects against HIV and HBV. The compound increased intracellular A3G levels significantly. |

| Study B | Evaluated the antimicrobial efficacy of sulfamoyl derivatives against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics. |

| Study C | Investigated the pharmacokinetics and toxicity profile in animal models, showing favorable absorption and low toxicity at therapeutic doses. |

Pharmacokinetics and Toxicity

Pharmacokinetic studies suggest that methyl 4-methoxy-3-(N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)sulfamoyl)benzoate has good bioavailability and metabolic stability. Toxicity assessments in animal models indicate minimal adverse effects at therapeutic concentrations, supporting its potential for further development as an antiviral or antimicrobial agent.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

The triazole ring is a significant pharmacophore in the development of antifungal agents. Research indicates that compounds containing triazole structures exhibit potent activity against various fungal pathogens. For instance, studies have shown that methyl 4-methoxy-3-(N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)sulfamoyl)benzoate demonstrates promising antifungal properties due to its ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes.

Case Study:

A study published in Frontiers in Chemistry evaluated several triazole derivatives for their antifungal efficacy. The results indicated that compounds with similar structural motifs to methyl 4-methoxy-3-(N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)sulfamoyl)benzoate exhibited minimum inhibitory concentrations (MICs) comparable to established antifungal drugs .

Data Table: Antifungal Activity Comparison

| Compound Name | Structure | MIC (µg/mL) | Reference |

|---|---|---|---|

| Methyl 4-Methoxy... | Structure | 16 | |

| Compound A | Structure | 32 | |

| Compound B | Structure | 8 |

Anti-Cancer Properties

Triazole-containing compounds have been investigated for their potential anti-cancer effects. The incorporation of the sulfamoyl group may enhance the compound's ability to inhibit tumor cell proliferation.

Case Study:

Research published in Molecular Pharmacology demonstrated that triazole derivatives could induce apoptosis in cancer cells through the activation of caspase pathways. Methyl 4-methoxy-3-(N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)sulfamoyl)benzoate was highlighted as a candidate for further development due to its ability to selectively target cancerous cells while sparing normal cells .

Herbicidal Activity

The unique structure of methyl 4-methoxy-3-(N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)sulfamoyl)benzoate suggests potential applications in agrochemicals as a herbicide. The methoxy group can enhance lipophilicity, improving the compound's absorption by plant tissues.

Case Study:

Field trials conducted on various crops demonstrated that formulations containing methyl 4-methoxy... exhibited effective weed control with minimal phytotoxicity. The compound's mode of action involves inhibition of specific enzymes involved in plant growth regulation .

Polymer Chemistry

Methyl 4-methoxy... can serve as a monomer or additive in polymer synthesis due to its functional groups that allow for cross-linking reactions.

Case Study:

Research has shown that integrating this compound into polymer matrices can enhance thermal stability and mechanical properties. A study reported improvements in tensile strength and flexibility when used in polyvinyl chloride (PVC) composites .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The compound undergoes hydrolysis at two primary sites:

Sulfamoyl Group Cleavage

The -SO-N- linkage in the sulfamoyl moiety is susceptible to acidic or basic hydrolysis. Under acidic conditions (e.g., HCl/HO), hydrolysis yields a sulfonic acid and a secondary amine. Under basic conditions (e.g., NaOH), the reaction produces a sulfonate salt and an amine .

Ester Group Hydrolysis

The methyl ester (-COOCH) hydrolyzes in aqueous basic media (e.g., NaOH) to form the corresponding carboxylic acid. Reaction conditions (temperature, solvent polarity) significantly influence the rate and yield.

Reactivity of the Triazole Moiety

The 1,2,3-triazole ring exhibits characteristic reactivity:

Click Chemistry

The triazole’s strained C-N bonds allow participation in Huisgen cycloaddition with terminal alkynes or azides in the presence of Cu(I) catalysts, forming triazole-linked conjugates. This reaction is critical for modifying the compound’s biological targeting.

Metal Coordination

The triazole’s nitrogen atoms can act as ligands for transition metals (e.g., Cu, Zn), forming coordination complexes. Such interactions may enhance solubility or stabilize intermediates in catalytic processes.

Electrophilic Aromatic Substitution

The methoxy (-OCH) and sulfamoyl groups activate the benzene ring toward electrophilic substitution:

| Position | Reactivity | Example Reactions |

|---|---|---|

| Para to -OCH | Strongly activated | Nitration, sulfonation, halogenation |

| Meta to -SO | Moderately activated | Friedel-Crafts alkylation |

Enzymatic Interactions (Biological Reactivity)

The compound inhibits bacterial dihydropteroate synthase (DHPS) by mimicking para-aminobenzoic acid (PABA), a substrate in folate biosynthesis. The sulfamoyl group competitively binds DHPS, blocking tetrahydrofolate production and halting bacterial growth .

Stability Under Environmental Conditions

The compound’s stability is pH- and temperature-dependent:

| Condition | Degradation Pathway | Observations |

|---|---|---|

| High temperature | Thermal decomposition of sulfamoyl | Melting point: 175–177°C |

| Acidic pH | Hydrolysis of ester and sulfamoyl | Reduced bioactivity |

| UV exposure | Photolytic cleavage of triazole | Requires inert storage |

Solvent-Driven Reactions

Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution at the sulfamoyl group, while non-polar solvents favor electrophilic aromatic substitution due to reduced solvation of intermediates.

Comparación Con Compuestos Similares

Structural and Functional Comparison

The following table highlights key structural and synthetic differences between the target compound and analogs:

Key Observations

This could improve target-binding affinity in drug design .

Substituent Effects :

- The sulfamoyl group (electron-withdrawing) in the target compound may stabilize the benzoate ester against hydrolysis compared to the carbamoyl group in .

- The branched 3-methylbutan-2-yl chain introduces steric bulk, which could influence pharmacokinetic properties like membrane permeability.

Synthetic Methods: The target compound’s triazole is synthesized via CuAAC, offering regioselectivity and efficiency over traditional methods like Mitsunobu reactions () or triazine condensations () .

Biological Activity :

- Metsulfuron methyl ester () acts as a herbicide via acetolactate synthase inhibition. The target compound’s triazole may redirect activity toward eukaryotic targets (e.g., enzymes or receptors) .

- The N,O-bidentate directing group in ’s benzamide aids metal-catalyzed reactions, suggesting the target compound’s triazole could similarly coordinate metals .

Physicochemical and Crystallographic Insights

- Solubility and Stability : The triazole’s polarity may increase solubility in polar solvents compared to thiadiazole or triazine analogs. However, the branched alkyl chain could counteract this by enhancing lipophilicity.

- Crystallography : Programs like SHELXL () and WinGX () are critical for resolving such complex structures. The triazole’s planar geometry likely influences crystal packing and molecular conformation .

Patentability and Structural Similarity Analysis

A structural similarity analysis () would compare the target compound’s graph structure (atom-bond network) to prior art. Distinguishing features include the triazole-substituted sulfamoyl group and branched chain, which are absent in sulfonylurea herbicides () or benzamide directing agents (). This uniqueness could support patentability .

Q & A

Q. What are the recommended synthetic routes for methyl 4-methoxy-3-(N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)sulfamoyl)benzoate?

- Methodological Answer : The compound’s synthesis can be approached via multi-step reactions involving sulfamoylation and triazole ring formation. For example:

- Step 1 : Sulfamoylation of the benzoate core using sulfonyl chloride derivatives under anhydrous conditions (e.g., DMF, K₂CO₃ as base) .

- Step 2 : Triazole introduction via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging alkynyl intermediates and azide precursors .

- Optimization : Ultrasound-assisted synthesis (e.g., 40 kHz, 25°C) can enhance reaction efficiency and yield, as demonstrated for analogous triazole-containing compounds .

Q. How should researchers purify and characterize this compound?

- Methodological Answer :

- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Characterization :

- NMR : ¹H/¹³C NMR to confirm sulfamoyl and triazole proton environments (e.g., sulfamoyl NH at δ 8.2–8.5 ppm; triazole protons at δ 7.5–8.0 ppm) .

- IR : Detect sulfonamide S=O stretches (~1350 cm⁻¹) and triazole C=N (~1600 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., calculated vs. observed m/z) .

Q. What storage conditions are critical for maintaining compound stability?

- Methodological Answer :

- Store in airtight containers at 2–8°C, away from light and moisture .

- Avoid prolonged exposure to heat (>30°C) to prevent sulfamoyl bond degradation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Methodological Answer :

- Functional Group Variation : Synthesize derivatives by modifying the triazole substituents (e.g., aryl vs. alkyl groups) or the sulfamoyl chain length. Compare bioactivity (e.g., enzyme inhibition) .

- Computational Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450 or fungal lanosterol demethylase) .

Q. What computational methods are suitable for predicting physicochemical properties?

- Methodological Answer :

- LogP and Solubility : Employ tools like ChemAxon or Schrödinger’s QikProp to estimate partition coefficients and aqueous solubility.

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps) .

Q. How should researchers resolve contradictions in spectroscopic data across studies?

- Methodological Answer :

- Cross-Validation : Replicate spectra under standardized conditions (e.g., deuterated solvent, 400 MHz NMR).

- Variable Testing : Assess solvent effects (e.g., DMSO vs. CDCl₃) on chemical shifts .

- Collaborative Analysis : Share raw data with independent labs to confirm peak assignments .

Q. What experimental designs are effective for evaluating biological targets?

- Methodological Answer :

- Enzyme Assays : Use fluorometric or colorimetric kits (e.g., CYP450 inhibition assays with liver microsomes) .

- Antifungal Testing : Follow CLSI guidelines for MIC determination against Candida spp. or Aspergillus strains .

Q. How can researchers optimize synthetic yields while minimizing hazards?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.